Nickel chloride

Vue d'ensemble

Description

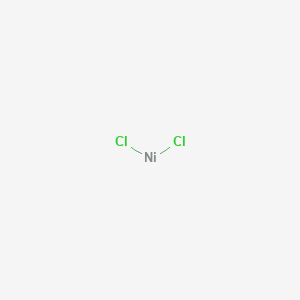

Le chlorure de nickel, également connu sous le nom de chlorure de nickel(II), est un composé chimique de formule NiCl₂. La forme anhydre du chlorure de nickel est jaune, tandis que la forme hexahydratée la plus couramment rencontrée, NiCl₂·6H₂O, est verte. Le chlorure de nickel est fortement déliquescent, ce qui signifie qu'il absorbe facilement l'humidité de l'air pour former une solution. Il est une source importante de nickel pour la synthèse chimique et est utilisé dans diverses applications industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure de nickel peut être préparé en dissolvant du nickel métallique ou de l'oxyde de nickel dans de l'acide chlorhydrique. La réaction est la suivante : [ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ]

Alternativement, le chlorure de nickel peut être synthétisé par réaction du carbonate de nickel avec de l'acide chlorhydrique : [ \text{NiCO}_3 + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Méthodes de production industrielle : Dans les milieux industriels, le chlorure de nickel est souvent produit par chloration du nickel métallique à haute température. Une autre méthode implique la réaction du sulfate de nickel avec du chlorure de sodium, ce qui entraîne la précipitation du chlorure de nickel.

Analyse Des Réactions Chimiques

Le chlorure de nickel subit différents types de réactions chimiques, notamment :

Réactions d'oxydoréduction : Le chlorure de nickel peut être réduit en nickel métallique à l'aide d'agents réducteurs tels que l'hydrogène gazeux ou le borohydrure de sodium : [ \text{NiCl}_2 + \text{H}_2 \rightarrow \text{Ni} + 2\text{HCl} ]

Réactions de substitution : Le chlorure de nickel réagit avec le carbonate de sodium pour former du carbonate de nickel : [ \text{NiCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{NiCO}_3 + 2\text{NaCl} ]

Formation de complexe : Le chlorure de nickel forme des complexes avec divers ligands. Par exemple, il réagit avec l'ammoniac pour former du chlorure d'hexamminenickel(II) : [ \text{NiCl}_2 + 6\text{NH}_3 \rightarrow \text{[Ni(NH}_3\text{)}_6\text{]Cl}_2 ]

Applications De Recherche Scientifique

Le chlorure de nickel a de nombreuses applications en recherche scientifique :

Chimie :

- Utilisé comme précurseur pour la synthèse d'autres composés du nickel.

- Employé dans le placage électrolytique pour déposer du nickel sur d'autres métaux.

- Agit comme catalyseur dans diverses réactions organiques.

Biologie et médecine :

- Utilisé dans les études sur les effets biologiques du nickel et son rôle dans la fonction enzymatique.

- Étudié pour son utilisation potentielle dans le traitement du cancer en raison de ses propriétés cytotoxiques.

Industrie :

- Utilisé dans la production de catalyseurs au nickel pour les réactions d'hydrogénation.

- Employé dans la fabrication de batteries, en particulier les batteries nickel-cadmium et nickel-hydrure métallique.

- Sert de mordant dans la teinture et l'impression des textiles.

5. Mécanisme d'action

Le chlorure de nickel exerce ses effets par le biais de différents mécanismes, en fonction de son application. Dans le placage électrolytique, les ions nickel sont réduits en nickel métallique à la surface du substrat. Dans les systèmes biologiques, les ions nickel peuvent interagir avec les protéines et les enzymes, inhibant potentiellement leur fonction ou modifiant leur activité. Les cibles moléculaires et les voies exactes impliquées dans ces interactions sont encore à l'étude.

Mécanisme D'action

Nickel chloride can be compared with other nickel halides, such as nickel fluoride, nickel bromide, and nickel iodide. While all these compounds contain nickel and a halogen, they differ in their physical and chemical properties. For example, nickel fluoride is less soluble in water compared to this compound, while nickel bromide and nickel iodide are more soluble. This compound is unique in its widespread use in electroplating and as a precursor for other nickel compounds.

Comparaison Avec Des Composés Similaires

Le chlorure de nickel peut être comparé à d'autres halogénures de nickel, tels que le fluorure de nickel, le bromure de nickel et l'iodure de nickel. Bien que tous ces composés contiennent du nickel et un halogène, ils diffèrent par leurs propriétés physiques et chimiques. Par exemple, le fluorure de nickel est moins soluble dans l'eau que le chlorure de nickel, tandis que le bromure de nickel et l'iodure de nickel sont plus solubles. Le chlorure de nickel est unique par son utilisation répandue dans le placage électrolytique et comme précurseur pour d'autres composés du nickel.

Composés similaires :

- Fluorure de nickel (NiF₂)

- Bromure de nickel (NiBr₂)

- Iodure de nickel (NiI₂)

- Chlorure de cobalt (CoCl₂)

- Chlorure de cuivre (CuCl₂)

Le chlorure de nickel se distingue par sa polyvalence et son utilisation extensive dans divers domaines, des applications industrielles à la recherche scientifique.

Activité Biologique

Nickel chloride (NiCl₂) is a compound of nickel that exhibits various biological activities, influencing cellular processes and potentially leading to both beneficial and adverse effects. This article provides an overview of the biological activity of this compound, focusing on its effects on cell morphology, migration, apoptosis, and toxicity based on recent studies.

Overview of this compound

This compound is a soluble salt of nickel, commonly used in industrial applications and research. Its biological activities can vary significantly depending on dosage, exposure duration, and the specific cell types involved.

Effects on Cell Morphology and Migration

A study investigated the impact of this compound on non-small cell lung cancer (NSCLC) cell lines, specifically A549 cells. The findings revealed:

- Cell Morphology Changes : Treatment with 600 µM NiCl₂ for 24 hours resulted in significant morphological changes, including reduced cell-to-cell contact and a shift to a spindle-shaped appearance. In contrast, 200 µM did not induce notable changes compared to the control group .

- Cell Migration Suppression : this compound treatment suppressed cell migration in a dose-dependent manner. The migration area was significantly larger in the control group compared to the NiCl₂-treated group after 12 hours (p<0.05), indicating that higher concentrations hinder cellular movement .

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cellular contexts. A study focusing on hepatic toxicity in broiler chickens highlighted several mechanisms involved:

- Mitochondria-Mediated Apoptosis : NiCl₂ treatment increased the expression of pro-apoptotic markers such as Bax and Bak while decreasing anti-apoptotic markers like Bcl-2 and Bcl-xL. This shift suggests that this compound promotes apoptosis through mitochondrial pathways .

- Cell Cycle Arrest : The compound was found to arrest cells at the G2/M phase of the cell cycle by upregulating p53 and p21 while downregulating cdc2 and cyclin B expressions. These alterations indicate that NiCl₂ disrupts normal cell cycle progression, contributing to its cytotoxic effects .

Toxicity Studies

Research has documented the toxicological effects of this compound across different animal models:

- A two-generation reproductive toxicity study in rats indicated that oral administration of NiCl₂ led to significant reproductive effects, including decreased fertility rates and developmental issues in offspring .

- In another study assessing systemic toxicity, it was found that nickel was primarily retained in the kidneys following exposure, with varying absorption rates depending on the route of administration (oral vs. intraperitoneal) .

Case Studies and Research Findings

To further illustrate the biological activity of this compound, several key studies are summarized below:

Propriétés

IUPAC Name |

dichloronickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRZOWCJAIUJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ni, NiCl2 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nickel(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7791-20-0 (hexahydrate) | |

| Record name | Nickel chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

129.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid, Yellow, deliquescent solid; [Merck Index] Water soluble; [ACGIH] | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel chloride (NiCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes @ 973 °C; deliquesces | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Green, deliquescent crystals or crystal powder, monoclinic, structure reported to be trans-(NiCl2(H2O)4.2H2O, sol in about one part water, in alcohol /Hexahydrate/, Green scales, sol in water, alcohol, and ammonium hydroxide /Hexahydrate/, Soluble in ethanol and ammonium hydroxide, insoluble in ammonia, 64.2 g/100 cc water @ 20 °C, 87.6 g/100 cc water @ 100 °C, SOL IN ETHANOL & AMMONIUM HYDROXIDE, For more Solubility (Complete) data for NICKEL CHLORIDE (8 total), please visit the HSDB record page. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.55 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.51 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg at 671 °C (solid) | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Cell growth was selectively blocked in S-phase by ... 1-60 uM ... nickel chloride., SC INJECTION OF NICKEL(II) CHLORIDE INTO RABBITS (5 MG METAL/KG) INHIBITED ADP INDUCED PLATELET AGGREGATION IN PLASMA SAMPLES TAKEN @ VARIOUS TIMES AFTER INJECTION., The mechanism of nickel mediated increases in hepatic lipid peroxidation was studied. Eighteen female albino rats were administered a single subcutaneous dose of 200 nickel chloride. A second group of 24 rats was divided into four subgroups and given 50, 100, 200, and 400 uM/kg nickel chloride. Increased lipid peroxidation and glutathione and iron concentrations were proportional to dose at 16 and 24 hr. Glutathione peroxidase activity decreased at the low dose but rose at higher nickel chloride concentrations. Lipid peroxidation was inhibited by exogenous ethylenediaminetetraacetic acid, sodium azide, ethanol, sodium benzoate, and histidine, but was unaffected by superoxide benzoate, and histidine, but was unaffected by superoxide-dismutase and catalase. The administration of Ni resulted in the accumulation of hepatic iron and glutathione peroxidase activity. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow scales; ... golden yellow, Brown scales, Golden yellow | |

CAS No. |

37211-05-5; 7718-54-9, 7718-54-9, 37211-05-5 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7718-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICKEL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel chloride (NiCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1001 °C | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.